Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate
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Overview
Description
Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate is a synthetic azo dye known for its vibrant red color. It is commonly referred to as Direct Red 81 and is used extensively in the textile industry for dyeing cotton and other cellulosic fibers .
Preparation Methods
The synthesis of Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate involves a multi-step process. The key steps include:
Diazotization: This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo dye.
Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .
Chemical Reactions Analysis
Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically involve the cleavage of the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various electrophiles for substitution reactions .
Scientific Research Applications
Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is used in histology for staining tissues, particularly in identifying cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Apart from textile dyeing, it is used in the paper and leather industries for coloring purposes
Mechanism of Action
The mechanism of action of Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate involves its interaction with cellular components. The compound binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the azo groups and the sulfonate groups, which interact with amino and nucleic acid residues .
Comparison with Similar Compounds
Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its specific structure, which imparts distinct color properties and binding affinities. Similar compounds include:
Disodium 4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate:
Disodium 4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate:
Properties
CAS No. |
5893-30-1 |
---|---|
Molecular Formula |
C31H23N5Na2O9S2 |
Molecular Weight |
719.7 g/mol |
IUPAC Name |
disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O9S2.2Na/c1-18-14-26(27(45-2)17-25(18)34-33-21-8-11-23(12-9-21)46(39,40)41)35-36-29-28(47(42,43)44)16-20-15-22(10-13-24(20)30(29)37)32-31(38)19-6-4-3-5-7-19;;/h3-17,37H,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
RDPMUNYXEPFWNS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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